molecular formula C7H8N2O2 B1598536 N-(6-Hydroxypyridin-3-yl)acetamide CAS No. 41292-43-7

N-(6-Hydroxypyridin-3-yl)acetamide

Cat. No. B1598536
CAS RN: 41292-43-7
M. Wt: 152.15 g/mol
InChI Key: LYVBXPADZXSYBK-UHFFFAOYSA-N
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Description

N-(6-Hydroxypyridin-3-yl)acetamide, also known as N-Hydroxy-3-pyridineacetamide, is a synthetically produced compound that has been used in a variety of scientific research applications. This compound is a derivative of pyridine, a six-membered ring heterocyclic aromatic hydrocarbon, and is known for its versatility and ability to form a variety of products. It has been used as a starting material for a number of syntheses, as well as in the preparation of pharmaceuticals, agrochemicals, and other compounds.

Scientific Research Applications

Synthesis and Biological Evaluation

N-(6-Hydroxypyridin-3-yl)acetamide derivatives, including N-(1-(3-hydroxy-4-phenoxyphenyl)-3-oxo-3-phenylpropyl)acetamides, have been synthesized and evaluated for their antiproliferative activities against various cell lines such as HepG2, A-549, and MCF-7. These compounds have shown potential in inducing apoptosis and arresting the cell cycle in cancer cells, which could be significant for cancer treatment research. Molecular docking and dynamics simulation studies further support their affinity for specific biological targets like human fatty acid synthase (hFASN), highlighting their potential in drug discovery and development (Khade et al., 2019).

Environmental Impact and Degradation

The environmental impact and degradation of related acetamide compounds, such as acetamiprid, a widely used neonicotinoid, have been studied. Research focusing on the hydrolytic degradation of acetamiprid by bacterial strains like Stenotrophomonas sp. showcases the potential for bioremediation strategies to mitigate environmental pollution caused by such compounds. This could pave the way for environmentally friendly approaches to manage the persistence of acetamide derivatives in agricultural settings (Tang et al., 2012).

Advanced Oxidation Processes

The advanced oxidation processes involving acetamide derivatives, like paracetamol, have been explored to understand their degradation pathways and the formation of nitrogenous breakdown products. Such studies are crucial for assessing the environmental fate of these compounds and their potential impact on water quality. Understanding the oxidative degradation pathways can inform the development of water treatment strategies to remove these compounds from water sources, ensuring the safety and sustainability of water resources (Vogna et al., 2002).

Analytical and Sensory Applications

Research into the electrochemical properties of acetaminophen, a compound closely related to N-(6-Hydroxypyridin-3-yl)acetamide, on screen-printed carbon electrodes, has demonstrated potential for developing high-performance sensors. These sensors could be used for the rapid and sensitive detection of acetaminophen in biological samples and pharmaceutical formulations, highlighting the broader applicability of acetamide derivatives in analytical chemistry and diagnostics (Karikalan et al., 2016).

properties

IUPAC Name

N-(6-oxo-1H-pyridin-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-5(10)9-6-2-3-7(11)8-4-6/h2-4H,1H3,(H,8,11)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYVBXPADZXSYBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CNC(=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60404787
Record name N-(6-Hydroxy-3-pyridinyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60404787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-Hydroxypyridin-3-yl)acetamide

CAS RN

41292-43-7
Record name N-(6-Hydroxy-3-pyridinyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60404787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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